1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride
Overview
Description
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride is a chemical compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a piperidine ring fused to a tetrahydrobenzotriazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds containing a piperidine skeleton are known to target a variety of proteins and receptors, including the protein serine/threonine-protein kinase b-raf .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling pathways .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Pharmacokinetics
Piperidine derivatives are generally known for their diverse pharmacokinetic properties .
Result of Action
Some piperidine derivatives have been shown to exhibit significant inhibitory bioactivity in certain cell lines .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to inhibition of their catalytic activity. This inhibition can result in downstream effects on various biochemical pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Toxicity studies have indicated that high doses can result in adverse effects such as organ damage and altered physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the overall metabolic flux and levels of metabolites within the cell. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution. The compound’s localization and accumulation within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable benzotriazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the dihydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzotriazole moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
- 2-Piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Uniqueness
1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h9,12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJSOHDBISKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-66-8 | |
Record name | 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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